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Abstract

Pitolisant (WAKIX) is a first-in-class histamine-3 (Hs) receptor antagonist/inverse agonist approved for
treating excessive daytime sleepiness (EDS) in patients with narcolepsy. Unlike other narcolepsy
medications, pitolisant operates through a novel histaminergic mechanism rather than dopaminergic
pathways, suggesting potentially lower abuse liability. This document details comprehensive experimental
protocols and data from a definitive human abuse potential study that demonstrated pitolisant's significantly
lower abuse potential compared to schedule IV controlled substances, resulting in its non-scheduled status

in the United States [1] [2].

Introduction

Background and Clinical Significance

Narcolepsy is a chronic neurological disorder characterized by excessive daytime sleepiness, cataplexy, and
disturbed sleep-wake cycles. Traditional pharmacotherapies for narcolepsy, including stimulants and wake-
promoting agents, primarily act through dopaminergic mechanisms and carry significant abuse potential,

necessitating their classification as controlled substances [1]. Prescription stimulant misuse represents a
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substantial public health concern, with an estimated 1.8 million Americans reporting misuse in 2017 alone

[1].

Pitolisant represents a novel therapeutic approach with a distinct mechanism of action. As a selective Hs
receptor antagonist/inverse agonist, it enhances the activity of histaminergic neurons in the brain and
promotes the release of other wake-promoting neurotransmitters without significantly increasing dopamine
levels in the nucleus accumbens, the brain's primary reward center [1] [2]. This pharmacological profile

suggests a potentially lower risk of abuse compared to traditional stimulants.

Regulatory Context

According to FDA guidance, any investigational medication with central nervous system activity requires
thorough abuse potential assessment before approval [1]. These studies must compare the investigational
drug against both placebo and an active control with known abuse potential, utilizing a population capable of

discriminating psychoactive effects.

Mechanism of Action

Pharmacological Basis for Low Abuse Potential

Pitolisant's unique mechanism of action fundamentally differs from substances with known abuse potential:

e Target Selectivity: Pitolisant acts as a potent, highly selective antagonist and inverse agonist at
histamine Hs receptors (Ki = 0.16 nM) [3]

¢ Neurotransmitter Modulation: By blocking presynaptic Hs autoreceptors, pitolisant increases the
synthesis and release of endogenous histamine in the brain [3] [4]

e Dopamine Sparing: Unlike amphetamines, modafinil, and other drugs of abuse, pitolisant does not
primarily work through dopamine pathways and does not cause increased dopamine release in the
nucleus accumbens [1]

e Secondary Effects: The drug modestly enhances acetylcholine, norepinephrine, and dopamine
release in specific brain regions but not in the stratal complex, including the nucleus accumbens [3]

This targeted mechanism results in wake-promoting effects without activating the brain's primary reward

pathways, providing a pharmacological foundation for its low abuse potential.
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Diagram Title: Pitolisant's Mechanism vs. Abuse Potential

Experimental Protocols

Human Abuse Potential Study Design

This section details the definitive clinical study evaluating pitolisant's abuse potential, conducted in

accordance with FDA guidance [1] [5].
3.1.1 Study Objectives

¢ Primary Objective: To assess the abuse potential of pitolisant relative to phentermine HCI
(Schedule IV controlled substance) and placebo after single-dose administration

e Secondary Objectives: To evaluate the pharmacokinetic profile and assess the safety and
tolerability of single-dose pitolisant

3.1.2 Participant Selection Criteria

Inclusion Criteria:
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e Healthy males and females aged 18-55 years
e BMI range: 18.0-33.0 kg/m?2
¢ Recreational stimulant users: Used stimulants for non-therapeutic purposes =10 times in past year

and =1 time in previous 8 weeks
e Demonstrated ability to discriminate phentermine from placebo in drug discrimination testing

Exclusion Criteria:

History of alcohol or drug dependence (excluding caffeine/nicotine) within previous 2 years
Clinically significant medical conditions

History of suicidal ideation or behavior

Heavy tobacco use (>20 cigarettes/day)

3.1.3 Study Design Parameters

Parameter Specification

Design Single-dose, randomized, double-blind, active- and placebo-controlled

Study Four-sequence, four-period crossover

Pattern

Treatments Pitolisant 35.6 mg (therapeutic), Pitolisant 213.6 mg (supratherapeutic), Phentermine
HCI 60 mg, Placebo

Blinding Double-blind

Setting Single clinical site (Toronto, Canada)

Timeline March 2017 - October 2017

Registration

ClinicalTrials.gov NCT03152123 [1]

3.1.4 Drug Discrimination Testing

Prior to the main study, participants underwent drug discrimination testing to verify their ability to

distinguish between active control and placebo:

e Participants received phentermine HCI 60 mg and placebo in randomized order under double-blind

conditions
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e Doses separated by approximately 24-hour washout period
e Discrimination ability assessed using 100-point bipolar Drug Liking VAS
¢ Qualification Criteria:

o Peak Drug Liking score for phentermine =65 points

o Peak Drug Liking score for placebo 40-60 points (inclusive)

o Score difference =+15 points for phentermine versus placebo

Only participants meeting all discrimination criteria advanced to the main treatment phase [1].

Outcome Measures and Assessment Tools

3.2.1 Primary Endpoint

¢ Drug Liking "At This Moment" VAS: 100-point bipolar visual analog scale
o Anchor Points: 0 = "Strong Disliking", 50 = "Neither Like Nor Dislike", 100 = "Strong Liking"
o Scoring: Maximum effect (Emax) following drug administration

3.2.2 Secondary Endpoints

¢ Overall Drug Liking VAS: Retrospective assessment of overall drug liking

e Take Drug Again VAS: 100-point scale measuring willingness to take drug again (0 = "Definitely
Not", 50 = "Not Care", 100 = "Definitely So")

o Safety Assessments: Adverse event monitoring, vital signs, laboratory parameters

Statistical Analysis Plan

e Sample Size: 38 study completers provided adequate power for crossover design

e Primary Analysis: Mixed-effects model for Drug Liking Emax with sequence, period, and treatment
as fixed effects, subject within sequence as random effect

e Comparisons: Each pitolisant dose vs. phentermine and placebo

¢ Significance Level: a = 0.05 (two-sided)
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Diagram Title: Abuse Potential Study Workflow

Results and Data Analysis

Primary Efficacy Endpoint

The study demonstrated significantly lower abuse potential for pitelisant compared to the active control:

Drug Liking Emax Difference vs. Difference vs.
Treatment . p-value

(Mean) Phentermine Placebo
Phentermine 60 78.1 Reference - +21.4

mg

© 2026 Smolecule. All rights reserved. 6/11 Tech Support


https://www.smolecule.com/products/s635256?utm_src=pdf-body-img
https://www.smolecule.com/products/s635256?utm_src=pdf-body
https://www.smolecule.com/products/s635256?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Drug Liking Emax Difference vs. Difference vs.
Treatment . p-value

(Mean) Phentermine Placebo
Pitolisant 35.6 56.7 -21.4 <0.0001 -0.7
mg
Pitolisant 213.6 58.4 -19.7 <0.0001 +1.0
mg
Placebo 57.4 -20.7 <0.0001 Reference

Key Findings:

e Both therapeutic and supratherapeutic pitolisant doses showed significantly lower Drug Liking
scores versus phentermine (p<0.0001)

e Drug Liking scores for both pitolisant doses were statistically equivalent to placebo

¢ The effects were consistent across both dose levels, demonstrating no dose-response relationship for
abuse potential [1] [5]

Secondary Endpoints

Consistent results were observed across all secondary measures of abuse potential:

Phentermine 60 Pitolisant 35.6 Pitolisant 213.6
Assessment Measure Placebo
mg mg mg
Overall Drug Liking 76.3 56.1 57.7 56.4
(Emax)
Take Drug Again (Emax) 75.1 53.8 56.3 54.9
Drug Liking VAS 265 (%) 81.6% 13.2% 15.8% 10.5%
Drug Liking VAS =80 (%) 44. 7% 2.6% 2.6% 0%

The proportion of participants reporting clinically meaningful Drug Liking scores (>65) was similar between

pitolisant and placebo, and substantially lower than phentermine [1].

© 2026 Smolecule. All rights reserved. 7/11 Tech Support


https://www.smolecule.com/products/s635256?utm_src=pdf-body
https://www.smolecule.com/products/s635256?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7157189/
https://pubmed.ncbi.nlm.nih.gov/31626696/
https://www.smolecule.com/products/s635256?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7157189/
https://www.smolecule.com/products/s635256?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Safety and Tolerability

The adverse event profile further supported pitolisant's favorable risk-benefit profile:

Treatment Any Adverse Event (%) Most Common AEs
Phentermine 60 mg 82.1% Insomnia, nausea, headache
Pitolisant 213.6 mg 72.5% Headache, nausea, dizziness
Pitolisant 35.6 mg 47.5% Headache, insomnia
Placebo 48.8% Headache, dizziness

¢ No serious adverse events were reported during the study
e Adverse events were generally mild to moderate in severity

e The safety profile at supratherapeutic doses (6x therapeutic) further supports the wide therapeutic
margin [1]

Discussion

Interpretation of Findings

This rigorously conducted human abuse potential study demonstrates that pitelisant has significantly lower

abuse potential compared to phentermine, a Schedule I'V controlled substance. The key evidence includes:

¢ Statistical Equivalence to Placebo: Both therapeutic and supratherapeutic pitolisant doses
produced Drug Liking scores statistically indistinguishable from placebo

e Dose Independence: The lack of dose-response relationship for abuse-related effects at 6x the
therapeutic dose suggests a ceiling effect for abuse potential

¢ Consistent Secondary Measures: All secondary endpoints (Overall Drug Liking, Take Drug Again)
supported the primary findings

¢ Relevant Study Population: The use of verified drug discriminators increased the study's sensitivity
to detect abuse potential
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Mechanism Underlying Low Abuse Potential

The observed clinical profile correlates directly with pitolisant's novel mechanism of action:

¢ Non-Dopaminergic Mechanism: Unlike traditional stimulants, pitolisant does not increase
dopamine in the nucleus accumbens, the key reward region implicated in substance abuse [1]

¢ Histamine-Mediated Wakefulness: By enhancing histaminergic neurotransmission through Hs
receptor blockade, pitolisant promotes wakefulness without activating reward pathways [3] [4]

¢ Neurotransmitter Selectivity: Pitolisant's selective action on histamine systems distinguishes it
from drugs with known abuse potential that primarily affect dopamine, norepinephrine, or serotonin
systems

Regulatory Impact and Clinical Implications

Based on this comprehensive abuse potential assessment along with preclinical data:

e The FDA approved pitolisant without scheduling it as a controlled substance [1]

¢ Pitolisant represents the first non-controlled medication approved for narcolepsy in the United
States [2]

e This has significant clinical implications for reducing prescription drug abuse while maintaining
therapeutic efficacy

e The non-controlled status eliminates prescribing barriers associated with scheduled medications,
potentially improving patient access

Conclusion

The human abuse potential study demonstrates that pitolisant has negligible abuse liability at both
therapeutic and supratherapeutic doses, with profiles similar to placebo and significantly lower than
Schedule IV controls. These findings, coupled with its novel histaminergic mechanism distinct from
traditional stimulants, support pitolisant's non-controlled status and position it as a valuable therapeutic

option for narcolepsy without the abuse concerns associated with other medications in this class.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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